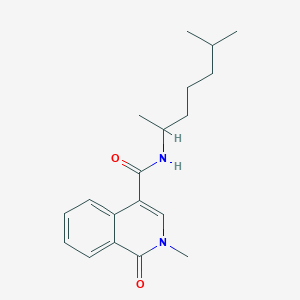![molecular formula C21H23N3O2 B4511291 5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B4511291.png)
5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole
Overview
Description
5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole, also known as MEOP or 4-MeOPP, is a psychoactive compound that belongs to the class of indole derivatives. It is a potent agonist of the serotonin receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A and 5-HT2C subtypes. It has been found to induce a dose-dependent increase in the release of serotonin, dopamine, and norepinephrine in the brain. This leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways ultimately leads to changes in gene expression, protein synthesis, and neuronal plasticity.
Biochemical and Physiological Effects:
5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole has been found to induce a range of biochemical and physiological effects, including changes in mood, cognition, and behavior. It has been found to induce a state of altered consciousness, characterized by visual hallucinations, altered perception of time and space, and changes in mood and emotion. 5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole has also been found to enhance cognitive performance, particularly in tasks involving working memory and attention. Additionally, it has been found to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole in lab experiments is its high potency and selectivity for the serotonin receptor. This makes it a useful tool for studying the role of the serotonin system in various neurological and psychiatric disorders. However, one of the limitations of using 5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole is its potential for abuse, as it is a psychoactive compound that can induce altered states of consciousness. Therefore, caution should be exercised when working with 5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole in lab experiments, and appropriate safety measures should be taken.
Future Directions
There are several future directions for research on 5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole. One area of interest is the development of new therapeutic agents based on the structure of 5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole. Another area of interest is the study of the long-term effects of 5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole on the brain and behavior, particularly in the context of repeated exposure and chronic use. Additionally, there is a need for further research on the mechanisms of action of 5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole, particularly in relation to its effects on neuronal plasticity and gene expression. Finally, there is a need for further research on the safety and potential for abuse of 5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole, particularly in the context of its use in lab experiments and potential therapeutic applications.
Scientific Research Applications
5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. It has been found to have a high affinity for the serotonin receptor, which plays a crucial role in the regulation of mood, cognition, and behavior. 5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole has also been studied for its potential use as a tool in neuroscience research, particularly in the study of the serotonin system.
properties
IUPAC Name |
2-(5-methoxyindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-19-7-8-20-17(15-19)9-10-24(20)16-21(25)23-13-11-22(12-14-23)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZKRQWIKIPUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4511219.png)

![2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4511232.png)
![N-allyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4511236.png)
![1-{[1-(2,2-dimethylpropanoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B4511245.png)
![4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4511254.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]-2,6-dimethyl-1-piperidinecarboxamide](/img/structure/B4511260.png)
![4-[({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B4511266.png)
![3-(4-chlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4511271.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B4511274.png)

![1-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4511285.png)
![N-[2-(2-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4511290.png)